Acylolysis Rate: cis,cis vs. cis,trans Isomer
In a direct head-to-head comparison of intramolecular acylolysis rates, amide derivatives of Kemp's triacid (cis,cis isomer) reacted approximately 100 times faster than the corresponding amide derivatives of its cis,trans isomer [1]. This rate enhancement is attributed to the triaxial arrangement of carboxyl groups in Kemp's triacid, which increases pseudoallylic strain and accelerates nucleophilic attack, whereas the cis,trans isomer suffers from greater 1,3-diaxial strain that retards acylolysis [1].
| Evidence Dimension | Relative reaction rate (acylolysis) |
|---|---|
| Target Compound Data | Normalized rate = 100 (reference) |
| Comparator Or Baseline | cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (isomer) |
| Quantified Difference | ≈100-fold faster |
| Conditions | Intramolecular acylolysis of secondary/tertiary amide derivatives in organic solvent |
Why This Matters
For researchers developing enzyme models or proximity-driven catalysts, the 100-fold rate advantage of the cis,cis isomer directly impacts catalytic efficiency and experimental throughput.
- [1] Curran, T. P.; et al. Intramolecular acylolysis of amide derivatives of Kemp's triacid: strain effects and reaction rates. J. Org. Chem. 1994, 59 (13), 3522–3529. View Source
